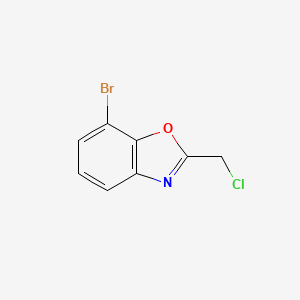
tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and serves as a useful building block/intermediate in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” involves the use of N-Boc piperazine as a starting material . The compound can be prepared in good yield via solvent-free N-Boc protection catalyzed by iodine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structure was further confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
“tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” undergoes various chemical reactions. It can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
Piperazine and its derivatives, including “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluations, particularly in antibacterial and antifungal studies. It has been found to be moderately active against several microorganisms .
Drug Discovery
The piperazine ring, a component of “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, is considered an important synthetic strategy in the field of drug discovery. This is due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .
Synthesis of Functional Coatings
The compound has potential applications in the synthesis of functional coatings. It has been used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate with 2-(trifluoromethyl)acrylic acid, an adhesion-promoting monomer. This leads to poly(fluoroacrylate)s with tunable wettability and improved adhesion .
Conversion of Alcohols and Carboxylic Acids
Although not directly related to “tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate”, similar compounds like tert-butyl 2,2,2-trichloroacetimidate have been used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Mode of Action
The mode of action of piperazine derivatives can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules . .
Biochemical Pathways
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones
Result of Action
The antibacterial and antifungal activities of piperazine derivatives have been studied against several microorganisms, and they were found to be moderately active . .
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQPSDQSUMFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


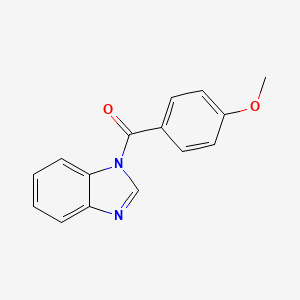
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)

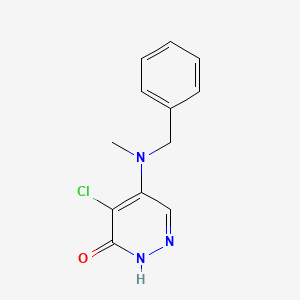

![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
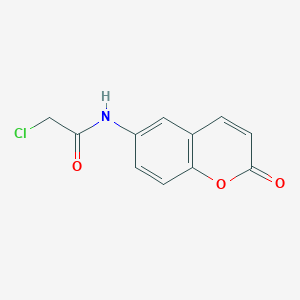
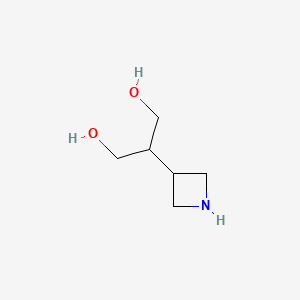
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
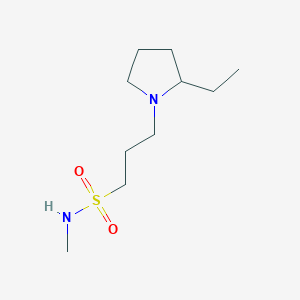
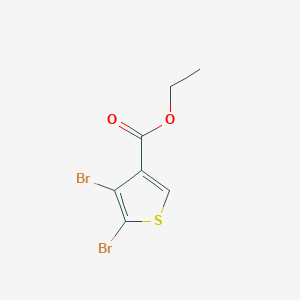
![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)
